3-(3-Bromo-2,2-dimethylpropyl)oxane
Overview
Description
3-(3-Bromo-2,2-dimethylpropyl)oxane: is an organic compound characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethylpropyl oxane. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 3-(3-Bromo-2,2-dimethylpropyl)oxane can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: 3-(3-Hydroxy-2,2-dimethylpropyl)oxane, 3-(3-Amino-2,2-dimethylpropyl)oxane.
Oxidation: Brominated oxane derivatives.
Reduction: 3-(2,2-Dimethylpropyl)oxane.
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2,2-dimethylpropyl)oxane
- 3-(3-Iodo-2,2-dimethylpropyl)oxane
- 3-(3-Fluoro-2,2-dimethylpropyl)oxane
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
IUPAC Name |
3-(3-bromo-2,2-dimethylpropyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFPWAYCHMSJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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